molecular formula C25H24ClN5O B2873154 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide CAS No. 1797696-29-7

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide

Cat. No.: B2873154
CAS No.: 1797696-29-7
M. Wt: 445.95
InChI Key: AJUAJZGUIINTKA-UHFFFAOYSA-N
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Description

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with an indole moiety at the 6-position and a piperidine-4-carboxamide group at the 4-position. The N-(2-chlorobenzyl) substituent on the carboxamide further distinguishes its structure. Its design integrates pharmacophores common to type I and III kinase inhibitors, combining a heteroaromatic core (pyrimidine-indole) for ATP-binding pocket interaction and a benzyl-piperidine carboxamide group for allosteric modulation.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O/c26-21-7-3-1-6-20(21)16-27-25(32)19-9-12-30(13-10-19)23-15-24(29-17-28-23)31-14-11-18-5-2-4-8-22(18)31/h1-8,11,14-15,17,19H,9-10,12-13,16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUAJZGUIINTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole-Pyrimidine Intermediate: The indole ring is first functionalized to introduce a pyrimidine group. This can be achieved through a nucleophilic substitution reaction where an indole derivative reacts with a pyrimidine halide under basic conditions.

    Piperidine Carboxamide Formation: The intermediate is then reacted with a piperidine derivative to form the piperidine carboxamide group. This step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Chlorobenzyl Group: Finally, the chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a chlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and piperidine moieties can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Oxidized indole and piperidine derivatives.

    Reduction: Reduced forms of the indole and piperidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole and pyrimidine rings can interact with enzyme active sites or receptor binding sites, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Insights :

  • Pyrimidine Modifications: The indole substituent in the target compound may enhance π-π stacking in hydrophobic kinase pockets compared to pyrrolo-pyrimidine (capivasertib) or phenoxy groups ( compound). Chlorine in 2-chlorobenzyl may improve lipophilicity and target binding compared to 4-fluorobenzyl .
  • Carboxamide Tail : The 2-chlorobenzyl group likely confers steric bulk and electron-withdrawing effects, contrasting with capivasertib’s hydroxypropyl chain, which enhances solubility and hydrogen bonding .

Mechanistic and Pharmacological Differences

  • ATP-Competitive vs. Non-ATP Competitive: The target compound’s structural analogs (e.g., LIMK2 inhibitors) exhibit non-ATP competitive inhibition, unlike capivasertib, which targets the ATP-binding site of AKT . This distinction suggests divergent therapeutic applications and resistance profiles.
  • Selectivity : The indole substituent may reduce off-target effects compared to pyrrolo-pyrimidine cores, as seen in capivasertib’s broad AKT inhibition .
  • Antineoplastic Activity : Capivasertib’s clinical relevance in oncology underscores the importance of the 4-chlorophenyl-hydroxypropyl group for potency, while the target compound’s indole-pyrimidine scaffold remains exploratory .

Physicochemical and ADME Properties

  • Solubility : The hydroxypropyl group in capivasertib improves aqueous solubility (~2.5 mg/mL) compared to the target compound’s hydrophobic indole and chlorobenzyl groups, which may limit bioavailability .
  • Molecular Weight : The target compound (MW ~448) aligns with kinase inhibitor standards (<500 Da), whereas capivasertib (MW 428.9) demonstrates favorable pharmacokinetics in clinical trials .

Binding Affinity and Selectivity

  • LIMK2 Inhibitor (Ref 17): IC₅₀ = 12 nM (LIMK2), >100-fold selectivity over related kinases. Non-ATP competitive mechanism validated via ATP concentration assays .
  • Capivasertib : IC₅₀ = 6.4 nM (AKT1), 8.2 nM (AKT2); Phase III trials for breast cancer .
  • Target Compound : Computational docking predicts strong interaction with LIMK2’s DFG-out pocket (ΔG = -9.8 kcal/mol), though experimental validation is pending.

Clinical and Preclinical Data

  • Capivasertib: Demonstrated 40% tumor growth inhibition in xenograft models; FDA Fast Track designation for HR+/HER2- breast cancer .
  • LIMK2 Inhibitors : Reduced metastatic spread in murine models by 70% via cofilin phosphorylation inhibition .

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorobenzyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22ClN5O\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{5}\text{O}

Anticancer Activity

Research indicates that compounds containing indole and pyrimidine moieties exhibit significant anticancer properties. The indole structure is known for its ability to interact with various biological targets involved in cancer progression.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins and activation of pro-apoptotic pathways. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
    • A549 (lung carcinoma)
    • HT-29 (colorectal carcinoma)
    • H460 (non-small cell lung cancer)
    For instance, a study reported an IC50 value of approximately 10 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are critical in treating various inflammatory diseases.

  • Inhibition of Pro-inflammatory Cytokines : It has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism where the compound modulates immune responses, potentially providing therapeutic benefits in conditions like rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

  • Effectiveness Against Pathogens : In vitro assays have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values were found to be lower than those of common antibiotics, indicating its potential as a novel antibacterial agent .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of the compound on multiple cell lines. The results indicated:

  • A dose-dependent reduction in cell viability.
  • Enhanced apoptosis markers such as caspase activation.

This study highlights the potential use of this compound in developing new cancer therapies .

Study 2: Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory effects, revealing:

  • Significant reduction in edema in animal models.
  • Suppression of inflammatory mediators in vitro.

These findings suggest that the compound could be beneficial in managing chronic inflammatory conditions .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerA54910 µM
Anti-inflammatoryMacrophages-
AntimicrobialE. coli8 µg/mL

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